N-(4-methylphenyl)-1-(4-undecoxyphenyl)methanimine
Description
N-(4-Methylphenyl)-1-(4-undecoxyphenyl)methanimine is a Schiff base (imine) derivative characterized by a methanimine backbone (C=N) linking two aromatic groups: a 4-methylphenyl moiety attached to the nitrogen and a 4-undecoxyphenyl group attached to the carbon. While direct synthetic details for this compound are absent in the provided evidence, analogous imines are typically synthesized via acid-catalyzed condensation of amines and aldehydes/ketones .
Schiff bases are widely studied for their diverse applications, including catalysis, corrosion inhibition, and biological activities.
Properties
CAS No. |
53789-78-9 |
|---|---|
Molecular Formula |
C25H35NO |
Molecular Weight |
365.6 g/mol |
IUPAC Name |
N-(4-methylphenyl)-1-(4-undecoxyphenyl)methanimine |
InChI |
InChI=1S/C25H35NO/c1-3-4-5-6-7-8-9-10-11-20-27-25-18-14-23(15-19-25)21-26-24-16-12-22(2)13-17-24/h12-19,21H,3-11,20H2,1-2H3 |
InChI Key |
XPMUWAFROARECT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Halogenated Derivatives
Compounds such as (E)-1-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine and its bromo analog () exhibit isomorphous crystal structures (isostructurality index: 99.4%) in the triclinic space group $ P\overline{1} $. Key crystallographic parameters include:
| Compound | $ a $ (Å) | $ b $ (Å) | $ c $ (Å) | Dihedral Angle (Phenyl Planes) |
|---|---|---|---|---|
| Cl derivative | 7.9767 | 10.9517 | 16.6753 | ~56° |
| Br derivative | 8.0720 | 10.9334 | 16.8433 | ~56° |
Both derivatives exhibit twisted molecular conformations and stabilize via weak C–H⋯N and C–H⋯X (X = Cl, Br) interactions, highlighting the robustness of weak intermolecular forces in maintaining structural similarity despite halogen substitution .
Nitro Derivatives
N-(4-Methylphenyl)-1-(4-nitrophenyl)methanimine () has a molecular weight of 240.26 g/mol and a nitro group (–NO₂) instead of the undecoxy chain. The electron-withdrawing nitro group likely reduces solubility in nonpolar solvents compared to the alkoxy-substituted target compound, though direct data are unavailable.
Alkoxy Chain Length and Functional Group Variations
The undecoxy chain in the target compound contrasts with shorter alkoxy or bulky substituents in analogs:
- Methoxy Derivatives : N-(4-Methoxyphenyl)-1-(thiophen-2-yl)methanimine () shows enhanced corrosion inhibition (97.93% efficiency for MTM) due to electron-donating methoxy groups and heteroaromatic thiophene rings. The undecoxy chain may similarly improve adsorption on metal surfaces via hydrophobic interactions .
Heteroaromatic vs. Phenyl Substituents
Replacing phenyl groups with heteroaromatic rings significantly impacts electronic properties:
- Thiophene/Pyrrole Derivatives : N-(4-Methoxyphenyl)-1-(thiophen-2-yl)methanimine (MTM) exhibits higher corrosion inhibition than pyrrole analogs due to sulfur’s polarizability and stronger metal-sulfur interactions .
- Pyridine Derivatives : (E)-1-(3-Bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine () demonstrates hydrolytic stability in Suzuki coupling reactions, suggesting that nitrogen-rich aromatic systems enhance catalytic utility .
Data Tables
Table 1. Comparative Physical and Structural Properties
Table 2. Application Comparison
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